(Z)-3-(naphthalen-1-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
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Overview
Description
(Z)-3-(naphthalen-1-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that features a naphthalene ring, a thiazole ring, and an acrylonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(naphthalen-1-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Coupling with Naphthalene Derivative: The naphthalene ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, with a suitable naphthalene derivative.
Formation of the Acrylonitrile Group: The acrylonitrile group is introduced through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring or the thiazole ring.
Reduction: Reduction reactions could target the acrylonitrile group, converting it to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction of the acrylonitrile group may produce primary amines.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Medicinal Chemistry:
Medicine
Therapeutic Agents: Investigation into its potential as an anti-cancer or anti-inflammatory agent.
Industry
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Z)-3-(naphthalen-1-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile will depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(phenylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
- (Z)-3-(naphthalen-1-ylamino)-2-(4-(m-tolyl)thiazol-2-yl)acrylonitrile
- (Z)-3-(naphthalen-1-ylamino)-2-(4-(p-tolyl)oxazol-2-yl)acrylonitrile
Uniqueness
The uniqueness of (Z)-3-(naphthalen-1-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile lies in its specific combination of functional groups and aromatic rings, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-ylamino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3S/c1-16-9-11-18(12-10-16)22-15-27-23(26-22)19(13-24)14-25-21-8-4-6-17-5-2-3-7-20(17)21/h2-12,14-15,25H,1H3/b19-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRVOEGKHQXIHR-RGEXLXHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC4=CC=CC=C43)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC4=CC=CC=C43)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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